4-Mercapto-6-oxo-3-phenyl-2-thiophen-2-yl-1,2-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-mercapto-6-oxo-3-phenyl-2-thiophen-2-yl-1,2-dihydropyrimidine-5-carbonitrile is a member of pyrimidines.
Scientific Research Applications
Synthesis and Utility in Building Blocks
- This compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines), particularly in regioselective bis- and polyalkylation processes. Spectroscopic and theoretical studies emphasize its utility in S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).
Molecular Docking and Synthesis
- Synthesized derivatives of this compound have shown high affinity in molecular docking studies with CDK4 protein, highlighting its potential in biological applications (Holam et al., 2022).
Structural Characterization
- X-ray diffraction analysis has been used to characterize the structural aspects of related 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives. These studies provide insights into their L-shaped conformation and potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).
Corrosion Inhibition Properties
- The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for copper in chloride media. Electrochemical and theoretical studies validate its inhibition efficiency (Al‐Mobarak et al., 2010).
Green Synthesis Methods
- Research has focused on efficient and environmentally friendly synthesis methods for pyrimidine derivatives, utilizing this compound in Biginelli type reactions (Behalo et al., 2019).
Antimicrobial and Antitubercular Activities
- Studies on synthesized derivatives of this compound have demonstrated promising antimicrobial and antitubercular properties, highlighting its potential in pharmaceutical applications (Walmik, 2021).
Properties
Molecular Formula |
C15H11N3OS2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-oxo-3-phenyl-4-sulfanyl-2-thiophen-2-yl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H11N3OS2/c16-9-11-14(19)17-13(12-7-4-8-21-12)18(15(11)20)10-5-2-1-3-6-10/h1-8,13,20H,(H,17,19) |
InChI Key |
DVOZOHPFZNCFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.